1,3-Benzodioxol-5-yl(4-phenylpiperazin-1-yl)methanone
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Overview
Description
Methanone, 1,3-benzodioxol-5-yl(4-phenyl-1-piperazinyl)- is a complex organic compound with a unique structure that includes a benzodioxole ring, a phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,3-benzodioxol-5-yl(4-phenyl-1-piperazinyl)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methanone, 1,3-benzodioxol-5-yl(4-phenyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Methanone, 1,3-benzodioxol-5-yl(4-phenyl-1-piperazinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone, 1,3-benzodioxol-5-yl(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Methanone, 1,3-benzodioxol-5-yl(4-chlorophenyl)-1-piperazinyl
- Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)-
- 1,3-Benzodioxol-5-yl(4-methyl-1-piperazinyl)methanone
Uniqueness
Methanone, 1,3-benzodioxol-5-yl(4-phenyl-1-piperazinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
326907-82-8 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H18N2O3/c21-18(14-6-7-16-17(12-14)23-13-22-16)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
InChI Key |
ZDUDOOVGMYXYIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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